![molecular formula C18H19ClN4O3 B3014476 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 329778-00-9](/img/structure/B3014476.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 3-chlorophenyl group and a 3-nitrophenyl acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic character to the molecule, while the chlorophenyl and nitrophenyl groups are electron-withdrawing, which can affect the reactivity of the molecule .Scientific Research Applications
- Piperazine derivatives have been investigated for their antibacterial activity. The compound’s structure and functional groups may contribute to its effectiveness against bacterial pathogens .
- The piperazine ring is a common motif in antiviral drugs. Investigating the antiviral properties of this compound could lead to the development of new treatments for viral infections .
- Piperazine-containing compounds have shown promise in treating neurological conditions such as Parkinson’s and Alzheimer’s disease .
- Piperazine derivatives have been studied for their antifungal activity. Investigating this compound’s potential as an antifungal agent could be valuable .
- Piperazine derivatives are sometimes used illicitly as psychoactive substances. Understanding the psychoactivity of this compound could provide insights into its interactions with neural receptors .
- The Mannich reaction is a powerful tool for modifying drug molecules. Incorporating piperazine moieties through Mannich reactions can enhance pharmacokinetic properties .
Antibacterial Agents
Antiviral Compounds
Neurological Disorders
Antifungal Agents
Psychoactive Substances
Mannich Reactions and Drug Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound interacts with its targets, possibly causing changes in their function . The presence of the piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the piperazine moiety suggests that the compound might have similar pharmacokinetic properties to other piperazine-containing drugs .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound might have similar effects .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-3-1-5-16(11-14)22-9-7-21(8-10-22)13-18(24)20-15-4-2-6-17(12-15)23(25)26/h1-6,11-12H,7-10,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUFEDTXTWANEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide |
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